molecular formula C11H20O B8398219 Spiro[4.5]dec-7-yl-methanol

Spiro[4.5]dec-7-yl-methanol

Cat. No.: B8398219
M. Wt: 168.28 g/mol
InChI Key: CTXBFFOGPPCTLN-UHFFFAOYSA-N
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Description

Spiro[4.5]dec-7-yl-methanol is a versatile spirocyclic alcohol scaffold of significant interest in medicinal chemistry and drug discovery research. Spirocyclic structures like this one are prized for their three-dimensional, rigid architecture, which enables the exploration of chemical space and the orientation of functional groups in a well-defined manner . This makes them valuable core structures for creating compound libraries in high-throughput synthesis and for probing structure-activity relationships (SAR) . The primary alcohol functional group serves as a key handle for further synthetic diversification, allowing for conjugation or conversion into other valuable functional groups such as aldehydes or carboxylic acids . Compounds based on the spiro[4.5]decane skeleton are frequently investigated as potential ghrelin receptor agonists for disorders of the alimentary tract and have been identified as secondary metabolites in essential oils . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

spiro[4.5]decan-9-ylmethanol

InChI

InChI=1S/C11H20O/c12-9-10-4-3-7-11(8-10)5-1-2-6-11/h10,12H,1-9H2

InChI Key

CTXBFFOGPPCTLN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CCCC(C2)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spiro[4.5]decane Derivatives

Table 1: Key Spiro[4.5]decane Derivatives
Compound Name Substituents/Functional Groups Biological Activity/Source Molecular Formula Molecular Weight (g/mol) References
Spiro[4.5]dec-7-yl-methanol Methanol, methyl, prop-1-en-2-yl Synthetic; potential hydroxylase modulator C₁₅H₂₄O 220.35
β-Vetivone Ketone, isopropylidene Natural (vetiver oil); phytoalexin C₁₅H₂₂O 218.33
Premnaspirodiene Olefinic groups Natural sesquiterpene C₁₅H₂₄ 204.35
Spiro[4.5]decanone derivatives Ketone, variable substituents PHD2/PHD3 enzyme inhibitors (IC₅₀: 0.2–25 μM) Varies Varies

Key Observations :

  • However, this compound’s activity remains underexplored .
  • Natural vs. Synthetic: β-Vetivone and premnaspirodiene are natural products with ecological roles (e.g., phytoalexins), while this compound is synthetic, highlighting divergent applications .

Spiro Compounds with Varied Ring Sizes

Table 2: Comparison with Other Spiro Systems
Compound Name Spiro System Functional Groups Key Properties/Applications References
{Spiro[4.4]nonan-1-yl}methanol [4.4] Methanol Synthetic; limited bioactivity data
7-Ethyl-1-oxaspiro[4.5]decan-2-yl methanol [4.5] with oxygen Methanol, ethyl Synthetic; unknown applications
2,8-Diazaspiro[4.5]dec-2-yl [4.5] with N Amine HIF-α induction (3-fold activity)

Key Observations :

  • Heteroatoms : Diazaspiro[4.5]decane derivatives (e.g., 2,8-diazaspiro[4.5]dec-2-yl) show HIF-α induction activity, emphasizing the role of nitrogen in modulating biological pathways .

Preparation Methods

Reaction Mechanism and Initial Steps

The Rupe rearrangement serves as a cornerstone for synthesizing spiro[4.5]dec-7-yl-methanol intermediates. Ethynylspirodecanol undergoes acid-catalyzed hydration and cyclization under aqueous acidic conditions, typically using formic or acetic acid. For example, a reactor charged with 714 parts formic acid and 161 parts water at 95–100°C facilitates the addition of ethynylspirodecanol over 30 minutes, with the reaction completing in approximately 9 hours. The acidic environment promotes the formation of a carbocation intermediate, which undergoes ring expansion to yield the spirocyclic framework.

Purification and By-Product Management

Post-reaction, the mixture is cooled to 30–40°C and extracted with heptane to isolate the organic layer. Sequential brine washes (10% solution) remove residual acid, followed by flash distillation to separate the target compound from tarry residues. This step typically achieves a 70% yield of this compound at 90% purity. Key challenges include minimizing dimerization side reactions, which are mitigated by maintaining precise temperature control during the distillation phase.

Transacetalisation and Elimination Pathways

Allyl Alcohol-Mediated Transacetalisation

A two-stage process involving transacetalisation with allyl alcohol and subsequent elimination optimizes spirocyclic methanol production. The initial step employs a mild acid catalyst (e.g., citric acid) to facilitate the exchange of alkyl groups in orthoesters. For instance, reacting a C1–C4 alkyl acetal with allyl alcohol at 20–25°C initiates the transacetalisation, followed by gradual heating to 150°C over 7 hours to drive elimination. Gas chromatography (GC) monitors reaction progress, ensuring completion when product concentrations stabilize within a 1% margin.

Solvent and Catalyst Optimization

The use of heptane as a solvent enhances phase separation during workup, while sodium carbonate washes neutralize residual acidity. This method achieves approximately 65% yield, with the primary limitation being the formation of allylic by-products. Patent data highlights the economic advantage of this route, as allyl alcohol is cost-effective compared to specialized reagents.

Multi-Step Synthesis via Functional Group Interconversion

Reduction-Oxidation Sequences

Alternative routes leverage functional group transformations, such as the reduction of ketone precursors using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). For example, spiro[4.5]dec-7-en-8-one treated with LiAlH4 in tetrahydrofuran (THF) at 0°C selectively reduces the ketone to a secondary alcohol, yielding the target methanol derivative. Subsequent oxidation with m-chloroperbenzoic acid (m-CPBA) or Jones reagent may refine stereochemical outcomes, though over-oxidation risks necessitate careful stoichiometric control.

Stereochemical Considerations

Industrial-Scale Production Metrics

Comparative Analysis of Methods

The table below summarizes key parameters for the dominant synthesis routes:

Method Catalyst/Reagent Temperature Range Yield Purity
Rupe RearrangementFormic acid95–100°C70%90%
TransacetalisationCitric acid20–150°C65%85%
Reduction-OxidationLiAlH4/m-CPBA0–25°C60%*80%*

*Estimated from analogous reactions.

Cost and Scalability

Formic acid-based routes are preferred for large-scale production due to reagent affordability and streamlined purification. In contrast, multi-step sequences involving LiAlH4 incur higher costs but offer finer control over stereochemistry, making them suitable for pharmaceutical applications .

Q & A

Basic Questions

Q. What are the established synthetic routes for Spiro[4.5]dec-7-yl-methanol?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including iodocyclization of tetrahydropyran derivatives and subsequent functionalization. For example, iodocyclization of prenyl-substituted tetrahydropyran intermediates yields the spirocyclic core, followed by methanol group introduction via reduction or nucleophilic substitution. Purification often employs column chromatography, and structural confirmation is achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) .

Q. How is the structural characterization of this compound performed?

  • Methodological Answer : Structural elucidation relies on:

  • 1H/13C NMR : To assign proton and carbon environments, confirming the spirocyclic framework and substituent positions.
  • HRMS : For precise molecular weight determination.
  • X-ray crystallography : Resolves absolute stereochemistry and bond angles (e.g., spiro junction geometry) .

Q. What chemical reactions are feasible for this compound derivatives?

  • Methodological Answer : The hydroxyl group enables nucleophilic substitution (e.g., tosylation, alkylation), while the spirocyclic core participates in oxidation (yielding ketones) or reduction (producing diols). Reaction conditions (solvent, catalyst, temperature) must be optimized to avoid ring strain-induced decomposition. For example, oxidation with pyridinium chlorochromate (PCC) selectively targets the methanol group .

Advanced Research Questions

Q. How can this compound derivatives achieve selective inhibition of 2-oxoglutarate (2OG)-dependent oxygenases?

  • Methodological Answer : Selectivity arises from combining metal-chelating motifs (e.g., hydroxamate) with 3D structural elements that exploit enzyme active-site topography. Crystallographic studies reveal that spiro[4.5]decanones bind PHD2 via Fe(II) coordination and hydrophobic interactions with the HIF-α substrate-binding pocket. Selectivity over other 2OG oxygenases (e.g., FIH) is achieved by varying substituents at the spirocyclic C-7 position .

Q. What strategies resolve contradictions in biological activity data for this compound analogs?

  • Methodological Answer : Discrepancies (e.g., varying IC50 values across assays) require:

  • Orthogonal assays : Validate inhibition using both enzymatic (e.g., AlphaScreen) and cellular (hypoxia response element luciferase) models.
  • Metabolic stability testing : Assess compound degradation in cell culture media.
  • Structural analogs : Compare activities of enantiomers or regioisomers to identify critical pharmacophores .

Q. How can computational modeling predict this compound interactions with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding modes to targets like PHD2. Key parameters include:

  • Ligand preparation : Optimize protonation states and tautomers.
  • Binding free energy calculations : Use MM/GBSA to rank analogs.
  • In silico mutagenesis : Identify residues critical for selectivity (e.g., PHD2 Leu326 vs. FIH Tyr145) .

Q. What synthetic methods enable stereocontrol in this compound derivatives?

  • Methodological Answer : Asymmetric catalysis (e.g., chiral oxazaborolidines) or chiral pool synthesis (using enantiopure starting materials) ensures stereochemical fidelity. For example, kinetic resolution during iodocyclization can yield enantiomerically enriched spirocores. Stereochemistry is confirmed via circular dichroism (CD) or X-ray analysis .

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